5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative featuring a 4-bromophenyl group at the N-position of the triazole ring and a 3,4-dimethoxyphenyl carbamoyl methyl substituent at the 1-position. Its molecular formula is C₁₈H₁₈BrN₅O₃, with a monoisotopic mass of 431.0593 Da . This scaffold is of interest in medicinal chemistry due to the triazole core’s metabolic stability and versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O4/c1-29-14-8-7-13(9-15(14)30-2)22-16(27)10-26-18(21)17(24-25-26)19(28)23-12-5-3-11(20)4-6-12/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCHVLVQCHZEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Substitution with Bromophenyl and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The amino and phenyl groups can further enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Halogen Substitution: The bromine atom in the target compound and the 4-bromo-3-methylphenyl analog (Table 1, Entry 3) enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibition assays .
Methoxy Groups :
- The 3,4-dimethoxyphenyl group in the target compound provides better solubility (logP ~3.8) compared to bis(4-methoxyphenyl) derivatives (logP ~2.5) but reduces CNS penetration due to higher polarity .
Biological Activity :
- Triazole-4-carboxamides with sulfamoyl or thioxo-thiazole moieties (Entry 5) exhibit broader antibacterial activity, while the target compound’s dimethoxyphenyl group may favor kinase or protease inhibition .
- Antimicrobial data for the benzyl-4-methoxyphenyl analog (Entry 2) suggest MIC values of 8–32 µg/mL against S. aureus and E. coli, though the target compound’s activity remains underexplored .
Metabolic Stability :
- The triazole core in the target compound resists oxidative metabolism better than pyrazole or oxadiazole analogs (e.g., ), as inferred from related compounds’ pharmacokinetic profiles .
Characterization :
Biological Activity
5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20BrN5O3
- Molecular Weight : 443.31 g/mol
The presence of the triazole ring and various functional groups contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The structure-activity relationship (SAR) studies show that the presence of different substituents on the phenyl rings can enhance cytotoxicity against various cancer cell lines. For instance, similar triazole derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | < 10 | Induction of apoptosis |
| Similar Triazole Derivative | A549 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Triazoles are recognized for their ability to inhibit fungal growth and have been utilized in treating fungal infections. The compound's structure allows it to interact with microbial enzymes, disrupting their function.
In vitro studies have demonstrated that related triazole compounds exhibit minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory and Analgesic Properties
Triazole derivatives have been reported to possess anti-inflammatory and analgesic effects. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This effect has been observed in animal models where similar compounds exhibited significant reductions in inflammation markers.
Case Studies
- Study on Anticancer Activity : A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced the cytotoxicity profile. The compound showed enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives. It was found that compounds with brominated phenyl groups exhibited superior activity against resistant strains of bacteria, showcasing a potential for development into new antibiotics .
Q & A
Q. What are the recommended methodologies for synthesizing 5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide?
The synthesis involves multi-step reactions, typically starting with the formation of a triazole core. A general approach includes:
- Step 1 : Condensation of substituted anilines (e.g., 4-bromoaniline) with isocyanides to form carboximidoyl chloride intermediates.
- Step 2 : Reaction with sodium azide to generate the triazole ring via Huisgen cycloaddition.
- Step 3 : Functionalization of the triazole with a carbamoyl methyl group using 3,4-dimethoxyphenyl isocyanate.
Key parameters include temperature control (e.g., 120°C for cyclization) and solvent selection (e.g., DMF for polar intermediates). Yields can be optimized using statistical design of experiments (DoE) to minimize trial-and-error approaches .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., analogous pyrazole derivatives in ).
- Spectroscopic techniques :
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
- NMR : Confirm substituent positions (e.g., 4-bromophenyl protons as doublets in aromatic regions).
- Mass spectrometry : Verify molecular weight (e.g., HRMS for exact mass matching) .
Q. What preliminary assays are suitable for screening its biological activity?
- Enzyme inhibition assays : Test against carbonic anhydrase (CA) or histone deacetylase (HDAC) using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for CA).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory potential : Measure TNF-α or IL-6 suppression in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition selectivity be resolved?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or isoform specificity. Strategies include:
- Kinetic studies : Determine values under standardized conditions (e.g., Tris-HCl buffer at pH 7.4).
- Molecular docking : Use software like AutoDock Vina to compare binding affinities across isoforms (e.g., CA-II vs. CA-IX).
- Mutagenesis : Validate key residues (e.g., His64 in CA) via site-directed mutagenesis and activity assays .
Q. What computational methods are recommended for optimizing bioavailability?
- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with solubility/logP.
- Molecular dynamics (MD) simulations : Predict membrane permeability using lipid bilayer models (e.g., DPPC membranes).
- ADMET prediction : Use tools like SwissADME to assess metabolic stability and toxicity risks .
Q. How should researchers design experiments to explore dual-target inhibition (e.g., CA and HDAC)?
- Dose-response matrices : Test compound gradients against both targets simultaneously to identify synergistic/concurrent effects.
- Isobologram analysis : Quantify synergy using combination indices (CI < 1 indicates synergy).
- Transcriptomic profiling : Validate dual inhibition via RNA-seq of treated cells (e.g., downregulation of CA9 and HDAC6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
